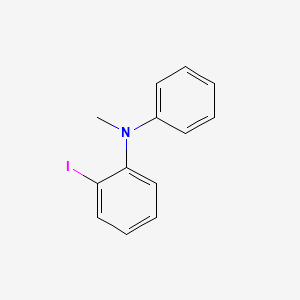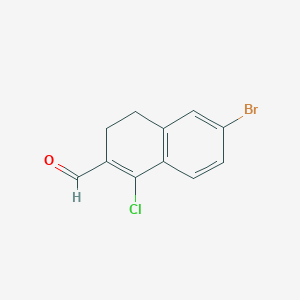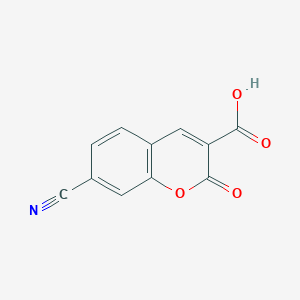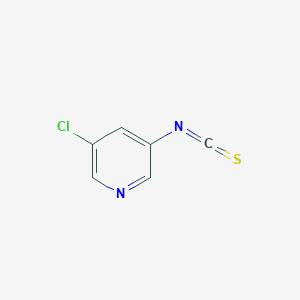
3-Chloro-5-isothiocyanatopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-isothiocyanatopyridine is an organic compound belonging to the class of isothiocyanates. It is characterized by the presence of a chlorine atom at the third position and an isothiocyanate group at the fifth position of a pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-isothiocyanatopyridine typically involves the reaction of 3-chloro-5-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot preparation involving aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt generated in situ by treating the amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable processes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to minimize by-products and enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-5-isothiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: Reagents such as primary and secondary amines are frequently used.
Major Products:
Substitution Reactions: Products include substituted pyridines where the chlorine atom is replaced by the nucleophile.
Addition Reactions: Products include thiourea derivatives formed by the addition of nucleophiles to the isothiocyanate group.
Aplicaciones Científicas De Investigación
3-Chloro-5-isothiocyanatopyridine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of agrochemicals and as a precursor for the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-isothiocyanatopyridine involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of protein function. This interaction can affect various molecular targets and pathways, contributing to the compound’s biological activities.
Comparación Con Compuestos Similares
3-Chloro-5-methylphenylcarbamate: Another compound with similar structural features but different functional groups.
3-Chloropyridine: A simpler analogue lacking the isothiocyanate group.
Uniqueness: 3-Chloro-5-isothiocyanatopyridine is unique due to the presence of both a chlorine atom and an isothiocyanate group on the pyridine ring. This combination imparts distinct reactivity and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H3ClN2S |
|---|---|
Peso molecular |
170.62 g/mol |
Nombre IUPAC |
3-chloro-5-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-5-1-6(9-4-10)3-8-2-5/h1-3H |
Clave InChI |
OSTLEJKIHWPSLV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Cl)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


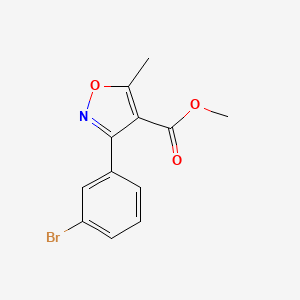
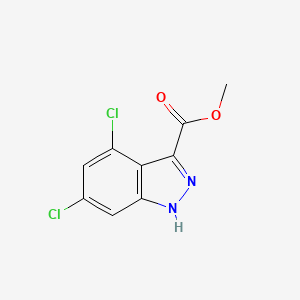
![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)
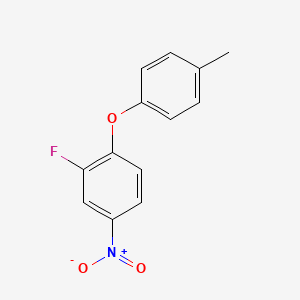
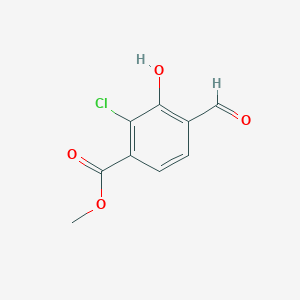
![2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)
